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Compound of Interest

Compound Name: Diphenylmethanesulfonamide

Cat. No.: B13604680

Get Quote

Executive Summary
Diphenylmethanesulfonamide (specifically N,N-diphenylmethanesulfonamide) represents

a critical scaffold in medicinal chemistry, serving as both a potential diuretic pharmacophore

and a versatile substrate for palladium-catalyzed allylation in organic synthesis.[1] Despite its

utility, the thermodynamic landscape of this compound—governing its stability, solubility, and

bioavailability—requires rigorous definition to optimize formulation and reaction kinetics.

This technical guide synthesizes the known solid-state properties of

diphenylmethanesulfonamide (MP: 115–117 °C) with a comprehensive framework for

determining its thermodynamic profile. It provides a self-validating protocol for establishing

solubility manifolds, enthalpy of fusion (

), and solvation thermodynamics, essential for researchers scaling up synthesis or developing
pre-clinical formulations.

Chemical Identity & Structural Analysis[1][2]
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Before thermodynamic quantification, the molecular entity must be unambiguously defined to

ensure data integrity across different synthesis batches.

Molecular Specifications
IUPAC Name: N,N-Diphenylmethanesulfonamide[1][2]

Common ID: Diphenylmethanesulfonamide[1][2][3][4]

Molecular Formula:

Molecular Weight: 247.31 g/mol

Key Functional Groups:

Sulfonyl (

): Strong dipole, hydrogen bond acceptor.

Diphenylamine moiety: Lipophilic,

-

stacking potential.

Methyl group: Steric bulk, influences crystal packing.

Structural Visualization
The following diagram illustrates the core connectivity and thermodynamic interaction sites.

Sulfonyl Core
(SO2)

Methyl Group
(Steric Anchor)

S-C Bond

Interaction Potential:
Dipole-Dipole
π-π Stacking

Thermodynamic
Driver

Diphenylamine
(Lipophilic Domain)

N-S Bond

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13604680/docs?utm_src=pdf-body#thermodynamic-profiling-of-diphenylmethanesulfonamide-characterization-solubility-modeling
https://eprints.hud.ac.uk/id/eprint/34758/1/Abdulla%20THESIS.pdf
http://pstorage-acs-6854636.s3.amazonaws.com/5197903/ol0358612_si_001.pdf
https://www.benchchem.com/product/b13604680/docs?utm_src=pdf-body#thermodynamic-profiling-of-diphenylmethanesulfonamide-characterization-solubility-modeling
https://eprints.hud.ac.uk/id/eprint/34758/1/Abdulla%20THESIS.pdf
http://pstorage-acs-6854636.s3.amazonaws.com/5197903/ol0358612_si_001.pdf
https://aksci.com/sds/6999CB_SDS.pdf
https://www.researchgate.net/profile/Malachi-Gillick-Healy/post/Advice-for-side-stepping-error-limits-in-Microsoft-Word/attachment/5c7e6600cfe4a7299492cb0c/AS%3A733064145682440%401551787520493/download/dictionary_MGHcustom2019.DIC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13604680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Structural connectivity of N,N-diphenylmethanesulfonamide highlighting domains

responsible for lattice energy and solvation.

Solid-State Characterization
The solid-liquid phase transition is the primary thermodynamic anchor point. For

diphenylmethanesulfonamide, the melting point is well-established, but the enthalpy of fusion

requires precise calorimetric determination for solubility modeling.

Experimental Data
Property Value Method Reference

Melting Point (

)

115 – 117 °C (388–

390 K)
Capillary / DSC Abdulla (2018) [1]

Physical State Colorless Solid Visual Inspection Abdulla (2018) [1]

Enthalpy of Fusion (

)

To be determined

(Est. 25–35 kJ/mol)
DSC Protocol See Protocol 3.2

Protocol: Differential Scanning Calorimetry (DSC)
To determine the precise enthalpy of fusion (

) and entropy of fusion (

), follow this self-validating protocol:

Calibration: Calibrate DSC instrument (e.g., PerkinElmer/Mettler Toledo) using Indium (

,

) and Zinc standards.

Sample Prep: Weigh 3.0–5.0 mg of dried diphenylmethanesulfonamide into an aluminum

crucible. Crimp non-hermetically.
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Thermal Cycle:

Equilibrate at 25 °C.

Heat ramp: 10 °C/min to 140 °C (ensure complete melt).

Cool ramp: 10 °C/min to 25 °C (to observe recrystallization).

Calculation: Integrate the endothermic melting peak.

Note: A high

indicates a rigid crystal lattice, correlating with lower intrinsic solubility.

Solubility Thermodynamics & Modeling[6][7][8][9]
Solubility is not a single point but a thermodynamic surface dependent on temperature and

solvent composition. For sulfonamides, the Modified Apelblat Model is the industry standard for

correlating experimental data.

Experimental Workflow (Shake-Flask Method)
This method ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
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Figure 2: Static equilibrium solubility determination workflow.[5]

Mathematical Modeling
Once solubility mole fractions (

) are obtained across a temperature range (e.g., 283.15 K to 323.15 K), apply the Modified
Apelblat Equation to smooth the data and predict solubility at unmeasured temperatures:

A, B, C: Empirical model parameters derived via non-linear regression.

Validation: Calculate Relative Average Deviation (RAD). An RAD < 3% indicates excellent

model fit.

Dissolution Thermodynamics
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Using the van't Hoff analysis, the thermodynamic driving forces of dissolution can be extracted.

[6] Plot

vs

.

Enthalpy of Solution (

):

Interpretation: Positive

(Endothermic) implies solubility increases with temperature (typical for sulfonamides).

Gibbs Free Energy (

):

Interpretation: Positive

indicates the dissolution is non-spontaneous and requires solvophobic interactions to
overcome lattice energy.

Implications for Drug Development
Solvent Selection for Synthesis
Diphenylmethanesulfonamide is often used in allylation reactions. Based on the "like-

dissolves-like" principle and data from analogous sulfonamides (e.g., Methanesulfonamide [2]):

High Solubility Solvents: 1,4-Dioxane, Acetone, DMF (Dipolar aprotic solvents disrupt the

sulfonyl dipole network).

Low Solubility Solvents: Cyclohexane, Water (Hydrophobic diphenyl group resists aqueous

solvation).

Recommendation: Use 1,4-Dioxane or DMF for homogenous catalytic reactions to maximize

substrate availability.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/362486777_Solubility_Determination_and_Thermodynamic_Modeling_of_Methanesulfonamide_in_13_Pure_Solvents_at_Temperatures_of_28315-32315_K
https://www.benchchem.com/product/b13604680/docs?utm_src=pdf-body#thermodynamic-profiling-of-diphenylmethanesulfonamide-characterization-solubility-modeling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13604680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recrystallization Strategy
To purify the compound (e.g., post-synthesis):

Dissolve in hot Ethyl Acetate or Ethanol (high T solubility).

Slowly add n-Hexane or Water (anti-solvent) or cool to 4 °C.

The steep solubility-temperature gradient (typical of sulfonamides) will drive high-purity

crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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